(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid
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Overview
Description
(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid is a complex organic compound with the molecular formula C17H13NO5 and a molecular weight of 311.297 g/mol . This compound is characterized by the presence of a benzofuran ring, an amino group, and a phenoxyacetic acid moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions The final step involves the coupling of the benzofuran derivative with phenoxyacetic acid using reagents such as dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of green chemistry and process optimization would be applied to scale up the laboratory synthesis methods, ensuring efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzofuran derivatives, while reduction of the carbonyl group can produce benzofuran alcohols.
Scientific Research Applications
(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzofuran ring is known to exhibit biological activity, potentially interacting with enzymes and receptors in biological systems . The amino group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure lacking the amino and phenoxyacetic acid groups.
Phenoxyacetic acid: Lacks the benzofuran and amino groups.
Aminobenzofuran derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid is unique due to its combination of a benzofuran ring, an amino group, and a phenoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
301538-65-8 |
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Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-[4-(3-amino-1-benzofuran-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H13NO5/c18-15-12-3-1-2-4-13(12)23-17(15)16(21)10-5-7-11(8-6-10)22-9-14(19)20/h1-8H,9,18H2,(H,19,20) |
InChI Key |
MOLLUFQVIBRAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)OCC(=O)O)N |
Origin of Product |
United States |
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